2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
The exact mass of the compound this compound is 382.08997507 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-14(13)20)24(23-11)19-21-15-8-7-12(26-2)10-16(15)27-19/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBASPDLICSROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.37 g/mol. The structure features a benzamide core substituted with a fluorine atom and a methoxy-benzothiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity across various assays. Its structural components suggest potential interactions with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation.
Anticancer Activity
Research has shown that compounds similar to This compound can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12–2.78 | Induces apoptosis |
| 5b | MEL-8 | 0.65 | Inhibits HDAC |
| Target Compound | MCF-7 | TBD | TBD |
The mechanism of action for This compound likely involves binding to specific molecular targets such as protein kinases or transcription factors that regulate cell proliferation and apoptosis. For example, similar compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell survival .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of benzothiazole derivatives:
- Cytotoxicity Assays : A study evaluating various benzothiazole derivatives found that certain analogs exhibited cytotoxicity against leukemia cell lines at sub-micromolar concentrations, outperforming traditional chemotherapeutics like doxorubicin .
- Inhibition Studies : Compounds related to the target molecule were tested for their ability to inhibit carbonic anhydrases (CAs), with some showing selective inhibition at nanomolar concentrations. This suggests a potential role in targeting tumor microenvironments .
- Apoptosis Induction : Flow cytometry assays indicated that specific derivatives induced apoptosis in cancer cells through dose-dependent mechanisms, further supporting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
